Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-
Description
The compound “Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-” is a benzene derivative characterized by a thioether linkage (-S-) at the 1-position, substituted with a 2-chloro-2-methoxy-2-phenylethyl group, and a methyl group at the 4-position. Its molecular formula is inferred as C₁₆H₁₇ClOS (based on structural analysis), with a molecular weight of approximately 292.83 g/mol.
Properties
CAS No. |
565184-51-2 |
|---|---|
Molecular Formula |
C16H17ClOS |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
1-(2-chloro-2-methoxy-2-phenylethyl)sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-13-8-10-15(11-9-13)19-12-16(17,18-2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI Key |
PSWKKDKUUUXUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(C2=CC=CC=C2)(OC)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Reaction with Thiol Compounds
This method involves the nucleophilic substitution of the chlorine atom in 1-chloro-2-methoxybenzene by a thiol compound. The general reaction can be represented as follows:
$$
\text{C}6\text{H}4(\text{Cl})(\text{OCH}3) + \text{RSH} \xrightarrow{\text{Base}} \text{C}6\text{H}4(\text{S})(\text{OCH}3) + \text{HCl}
$$
Where R represents the phenylethyl group. This method is favored for its simplicity and high yield under optimized conditions.
Method B: Nucleophilic Substitution with Sodium Sulfide
In this approach, sodium sulfide acts as a strong nucleophile that displaces the chlorine atom from a chloromethylated benzene derivative. The reaction typically requires elevated temperatures to facilitate the substitution process.
Method C: Coupling Reactions
This method utilizes coupling reactions between chlorinated aromatic compounds and sulfur nucleophiles like thiophenol. Such reactions often require catalysts and can be performed under inert conditions to prevent side reactions.
Recent studies have indicated that compounds similar to Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- exhibit significant biological activities, including potential anti-cancer properties and effects on neurotransmitter systems.
Biological Activity
The biological activity of this compound is linked to its structural features, which may interact with specific biological targets. For instance:
- Anticancer Activity : Some derivatives have shown efficacy in inhibiting tumor growth in vitro.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and catalyst presence.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzene ring.
Scientific Research Applications
Medicinal Chemistry
Benzene derivatives are widely studied for their pharmacological properties. The specific compound in focus has been investigated for its potential use in the development of therapeutic agents due to its structural characteristics.
Anticancer Activity
Recent studies indicate that compounds similar to Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- exhibit anticancer properties. For instance, research has shown that benzene derivatives can interact with biological targets involved in cancer cell proliferation and apoptosis. A case study highlighted the compound's ability to inhibit tumor growth in vitro, demonstrating its potential as a lead compound for anticancer drug development .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In laboratory settings, it has shown efficacy against various bacterial strains, suggesting that it could be developed into a novel antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Industrial Applications
Benzene derivatives are commonly utilized as solvents and intermediates in the synthesis of various chemicals.
Solvent Use
Due to its favorable solvent properties, Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- can be employed in industrial applications as a solvent for organic reactions and extractions. Its ability to dissolve a wide range of organic compounds makes it valuable in chemical manufacturing processes.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of pharmaceuticals and agrochemicals, where it can undergo further modification to yield desired products .
Human Health Risk Assessment
A comprehensive risk assessment framework was applied to evaluate the health impacts associated with exposure to benzene derivatives, including this compound. The study focused on genomic damage caused by exposure, highlighting the importance of robust exposure assessments and toxicokinetic data .
Industrial Exposure Studies
Research conducted on workers exposed to similar benzene compounds revealed significant health risks, including hematotoxicity and increased cancer risk . These findings underscore the need for stringent safety measures when handling such chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous benzene derivatives from the provided evidence:
Structural and Functional Analysis
Thioether vs. Thiol Groups :
- The target compound contains a thioether (-S-), which is less reactive than the thiol (-SH) group in 4-Methoxy-α-toluenethiol . However, the thioether in the target may still participate in nucleophilic substitution reactions, albeit slower than thiols.
- In contrast, the thiol group in 4-Methoxy-α-toluenethiol is highly reactive, making it prone to oxidation and dimerization .
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound has a methoxy group (-OCH₃), which is electron-donating, and a chloro group (-Cl), which is weakly electron-withdrawing. This creates a mixed electronic environment on the benzene ring.
- Compounds like Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- feature strong electron-withdrawing groups (trifluoroethoxy and nitro), leading to significantly reduced electron density on the aromatic ring and higher reactivity toward electrophilic substitution.
Steric Effects: The phenylethyl group in the target compound introduces steric hindrance, which may slow down reactions at the thioether site compared to less bulky analogs like Benzene, 1-(2-chloro-2-nitroethenyl)-4-methoxy- . The compound from has even greater steric bulk due to its bromophenoxy and chlorophenyl-methylpropylthio groups, likely reducing solubility and reaction rates.
Halogen Content and Toxicity: The target compound contains a single chlorine atom, whereas Benzene,1-(4-bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)- has both bromine and chlorine.
Biological Activity
Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-, also known by its CAS number 565184-51-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₇ClOS
- Molar Mass : 292.82 g/mol
- IUPAC Name : Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-
The compound features a benzene ring substituted with a thioether group and a chloromethoxyphenyl moiety, which contributes to its biological properties.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, leading to programmed cell death .
- Antimicrobial Properties : The presence of halogen atoms and methoxy groups in the structure can enhance antimicrobial activity against various pathogens. Compounds with similar functionalities have shown significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli at low concentrations .
- Enzyme Inhibition : Some derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs or potential toxicity due to reduced clearance rates .
Research Findings
A summary of notable research findings regarding the biological activity of this compound is presented in the following table:
Case Studies
- Anticancer Efficacy : A study conducted on various derivatives of thioether compounds demonstrated that those structurally similar to Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC₅₀ values around 20 µM. The mechanism was attributed to mitochondrial dysfunction leading to apoptosis .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What synthetic routes are recommended for synthesizing benzene derivatives with chloro, methoxy, and thioether substituents?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, thioether linkages can be introduced via thiol-disulfide exchange or alkylation of thiols with halogenated intermediates. The use of thiamine hydrochloride as a catalyst in condensation reactions (e.g., benzoin condensation) has been shown to improve reaction efficiency and yield for structurally related compounds . Optimization of solvent polarity (e.g., ethanol/water mixtures) and temperature (60–80°C) is critical to minimize side reactions like hydrolysis of the methoxy group.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Multimodal characterization is essential:
- TLC (silica gel, hexane/ethyl acetate 7:3) for preliminary purity assessment.
- FTIR to confirm functional groups (e.g., C-S stretch at ~600–700 cm⁻¹, C-Cl at ~550–750 cm⁻¹) .
- ¹H NMR to verify substitution patterns: aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.3–3.8 ppm), and methyl groups (δ ~2.3–2.6 ppm) .
- Elemental analysis (C, H, S, Cl) to ensure stoichiometric consistency.
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Due to the compound’s hydrophobic aryl groups and polar thioether moiety, mixed solvents like ethanol/water or acetone/hexane are effective. Gradual cooling from 60°C to 4°C enhances crystal formation. Avoid highly polar solvents (e.g., DMSO) to prevent solvolysis of the chloro or methoxy groups .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., chloro, methoxy) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The methoxy group acts as an electron-donating group (EDG), activating the ring toward electrophilic substitution at the para position.
- The chloro group is electron-withdrawing (EWG), directing reactions to the meta position. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
- Experimental validation : Perform Suzuki coupling with boronic acids to compare yields at different positions. Monitor via LC-MS to track intermediates .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic effects : Rotameric equilibria in the thioether group (C-S bond rotation) can cause splitting. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers .
- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., oxidized sulfones or hydrolyzed methoxy groups).
- X-ray crystallography provides definitive structural confirmation if ambiguities persist .
Q. How can computational modeling predict the compound’s environmental persistence or toxicity?
- Methodological Answer :
- QSAR models : Input molecular descriptors (logP, HOMO-LUMO gaps) into software like EPI Suite to estimate biodegradability and bioaccumulation potential.
- Docking studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways.
- Experimental cross-check : Compare predictions with microbial degradation assays (e.g., OECD 301B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
